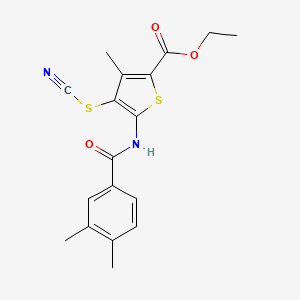
Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Structure and Composition
- IUPAC Name : Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Molecular Formula : C16H18N2O2S2
- Molecular Weight : 342.46 g/mol
This compound exhibits several biological activities that can be attributed to its unique chemical structure. The following are notable mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. It has been shown to activate caspases, leading to programmed cell death in malignant cells.
- Antimicrobial Properties : The thiocyanate group in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.
In Vitro Studies
Several studies have focused on the in vitro effects of this compound on different cell lines:
- Cytotoxicity Assays : In a study evaluating cytotoxic effects on human cancer cell lines, the compound demonstrated significant toxicity with an IC50 value lower than that of standard chemotherapeutic agents. This suggests a potential for development as an anticancer drug.
- Mechanism Investigation : Research indicated that the compound induces apoptosis through mitochondrial pathways, evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption.
Case Studies
A recent case study involving animal models showed that administration of this compound resulted in reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Data Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Significant cytotoxicity against cancer cells | [Study 1] |
| Mechanism | Induction of apoptosis via ROS generation | [Study 2] |
| Case Study | Tumor size reduction in animal models | [Case Study 1] |
特性
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-5-23-18(22)15-12(4)14(24-9-19)17(25-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOWIJTGVKIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














